molecular formula C7H6OS B14475033 5-(Prop-2-yn-1-yl)thiophene-2-ol CAS No. 66030-28-2

5-(Prop-2-yn-1-yl)thiophene-2-ol

Katalognummer: B14475033
CAS-Nummer: 66030-28-2
Molekulargewicht: 138.19 g/mol
InChI-Schlüssel: SFGUTPDLXQVKQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Prop-2-yn-1-yl)thiophene-2-ol typically involves the functionalization of thiophene derivatives. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Prop-2-yn-1-yl)thiophene-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thiophene ring .

Wirkmechanismus

The mechanism of action of 5-(Prop-2-yn-1-yl)thiophene-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the thiophene ring and hydroxyl group allows for interactions with biological macromolecules, influencing their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Prop-2-yn-1-yl)thiophene-2-ol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

66030-28-2

Molekularformel

C7H6OS

Molekulargewicht

138.19 g/mol

IUPAC-Name

5-prop-2-ynylthiophen-2-ol

InChI

InChI=1S/C7H6OS/c1-2-3-6-4-5-7(8)9-6/h1,4-5,8H,3H2

InChI-Schlüssel

SFGUTPDLXQVKQN-UHFFFAOYSA-N

Kanonische SMILES

C#CCC1=CC=C(S1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.